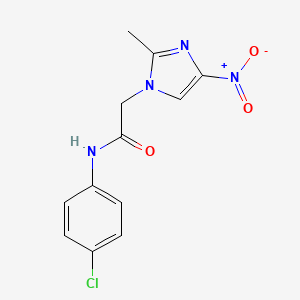![molecular formula C13H16N2O4S B5858543 3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5858543.png)
3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-d]pyrimidines are a class of organic compounds that contain a pyrimidine ring fused to a thiophene ring . They are part of a larger class of compounds known as heterocycles, which contain rings made up of carbon atoms and at least one other type of atom (in this case, nitrogen and sulfur). Thieno[2,3-d]pyrimidines are of interest in medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines often involves the reaction of a suitable precursor with a nucleophilic reagent . For example, one method involves the alkylation of a precursor molecule followed by nucleophilic substitution in the pyrimidine ring .Molecular Structure Analysis
Thieno[2,3-d]pyrimidines have a fused ring structure consisting of a pyrimidine ring (a six-membered ring with two nitrogen atoms) and a thiophene ring (a five-membered ring with one sulfur atom) . The exact structure can vary depending on the specific substituents attached to the rings.Chemical Reactions Analysis
Thieno[2,3-d]pyrimidines can undergo various chemical reactions, including nucleophilic substitution, depending on the specific substituents present . The ease of N3-alkylation in the pyrimidine ring is noteworthy .Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidines can vary widely depending on the specific substituents present. For example, the presence of electron-donating or electron-withdrawing groups can significantly affect the compound’s reactivity .Scientific Research Applications
Antimicrobial Activity
This compound has been reported to possess antimicrobial activity . It has shown promising results against various microorganisms such as Escherichia coli, Bacillus megaterium, Bacillus subtilis (Bacterial species), Fusarium proliferatum, Trichoderma harzianum, Aspergillus niger (fungal species) by the disc diffusion method .
Anti-Inflammatory Activity
The compound has demonstrated anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antitumor Activity
The compound has been found to possess antitumor activity . The specific mechanisms of action and the types of tumors it is effective against are areas of ongoing research.
Antidiabetic Activity
This compound has shown potential as an antidiabetic agent . It may have a role in regulating blood glucose levels, although the exact mechanisms are still under investigation.
Antidepressant Activity
This compound has shown potential antidepressant properties . It may have a role in regulating mood and could be a potential candidate for the treatment of depression.
Mechanism of Action
While the mechanism of action can vary depending on the specific compound and its biological target, some thieno[2,3-d]pyrimidines are known to exhibit antibacterial activity by inhibiting the unwinding of supercoiled DNA in various bacteria and blocking the activity of DNA gyrase and topoisomerase .
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by thieno[2,3-d]pyrimidines, there is significant interest in further exploring these compounds for potential therapeutic applications . This includes the development of new synthetic methods, the exploration of different substituents to modify the compound’s properties, and further studies into their mechanisms of action .
properties
IUPAC Name |
4-(2-hydroxyethyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-13(2)5-7-8(6-19-13)20-10-9(7)11(17)15(3-4-16)12(18)14-10/h16H,3-6H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEQERSBKGVVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-3-(2-hydroxyethyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

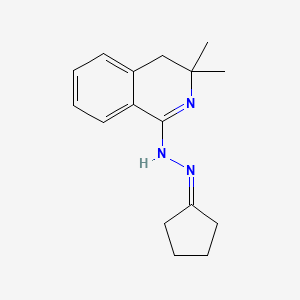
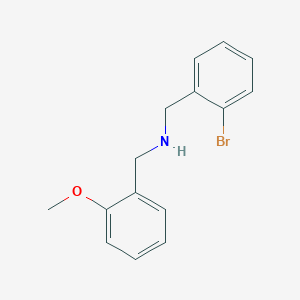
![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)hydrazone]](/img/structure/B5858487.png)
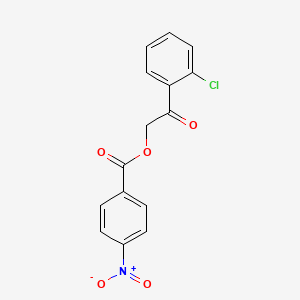

![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5858508.png)
![4-chloro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5858512.png)
![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5858520.png)


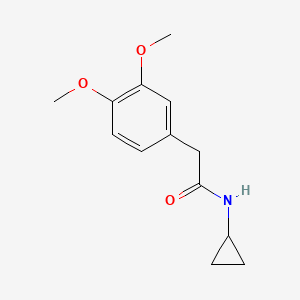
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5858566.png)
